2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Physicochemical profiling Amine basicity pKa tuning

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (CAS 1394040-76-6, MW 227.64 g/mol) is a gem-difluorinated, nitrogen-bridged bicyclic amino acid belonging to the normorphan (6-azabicyclo[3.2.1]octane) scaffold class. The parent non-fluorinated 6-azabicyclo[3.2.1]octane-5-carboxylic acid was first described as a novel rigid bicyclic proline analogue for peptidomimetic design.

Molecular Formula C8H12ClF2NO2
Molecular Weight 227.63 g/mol
Cat. No. B12283066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Molecular FormulaC8H12ClF2NO2
Molecular Weight227.63 g/mol
Structural Identifiers
SMILESC1CC(C2CC1(NC2)C(=O)O)(F)F.Cl
InChIInChI=1S/C8H11F2NO2.ClH/c9-8(10)2-1-7(6(12)13)3-5(8)4-11-7;/h5,11H,1-4H2,(H,12,13);1H
InChIKeyKIAVITOJECFOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride: A gem-Difluorinated Rigid Bicyclic Proline Analogue for Constrained Peptidomimetic and CNS Scaffold Design


2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (CAS 1394040-76-6, MW 227.64 g/mol) is a gem-difluorinated, nitrogen-bridged bicyclic amino acid belonging to the normorphan (6-azabicyclo[3.2.1]octane) scaffold class . The parent non-fluorinated 6-azabicyclo[3.2.1]octane-5-carboxylic acid was first described as a novel rigid bicyclic proline analogue for peptidomimetic design . The 2,2-gem-difluoro substitution at the bridgehead-adjacent position introduces a strong electron-withdrawing motif that modulates amine basicity, lipophilicity, and conformational dynamics relative to the non-fluorinated congener [1]. The hydrochloride salt form (C₈H₁₂ClF₂NO₂) provides a defined protonation state suitable for direct use in peptide coupling and medicinal chemistry campaigns where precise control of physicochemical parameters is critical for structure-activity relationship (SAR) exploration .

Why Non-Fluorinated 6-Azabicyclo[3.2.1]octane-5-carboxylic Acid or Other Bridged Proline Analogues Cannot Substitute 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride in Lead Optimisation


Generic substitution with the non-fluorinated 6-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS 98426-33-6) or its hydrochloride salt (CAS 882182-42-5) fails when the research objective requires simultaneous tuning of amine basicity, lipophilicity, and conformational preference within the same bridged scaffold. The non-fluorinated parent amine has a predicted pKa of ~11.44, placing it in a strong-base region that leads to near-complete protonation at physiological pH, while its LogP is approximately −1.71 (LogD pH 7.4) [1]. In contrast, the 2,2-gem-difluoro motif in related bicyclic amines has been experimentally demonstrated to lower pKa by ca. 2–4 log units and increase LogP by 0.2–1.2 units, depending on scaffold constitution [2]. These shifts are not achievable by simple salt-form manipulation or alternative bridged scaffolds (e.g., 2-azabicyclo[2.2.1]heptane or 8-azabicyclo[3.2.1]octane isomers) because the combination of the 6-aza normorphan topology, the bridgehead carboxylic acid, and the gem-difluoro group generates a unique Craig-plot profile (pKa–LogP space) that no single non-fluorinated or alternative-ring-size analogue can recapitulate [2]. Consequently, lead optimisation programmes that discover an SAR requirement for reduced basicity together with elevated lipophilicity in this scaffold space cannot interchange a non-fluorinated building block without losing the precise physicochemical signature that drives target engagement, membrane permeability, or metabolic stability .

Quantitative Differential Evidence: 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride vs. Closest Comparators


Amine Basicity Modulation: pKa Depression by gem-Difluoro Substitution Relative to Non-Fluorinated Parent

The non-fluorinated parent 6-azabicyclo[3.2.1]octane has a predicted amine pKa of 11.44 ± 0.20 (conjugate acid form) . In homologous gem-difluorinated bicyclic amine systems (e.g., gem-difluoro-3-azabicyclo[3.n.1]alkanes), experimentally measured pKa values fall in the range 5.27–8.05, representing a pKa depression of 2–4 log units compared to the non-fluorinated analogues [1]. The 2,2-difluoro substitution in the target compound is therefore expected to shift the amine pKa from the strongly basic region (≥11) to a moderately basic or near-neutral region, consistent with the observation that a gem-difluoro unit at the bridgehead-adjacent position in the related 6,6-difluoro-2-azabicyclo[2.2.1]heptane system lowers predicted pKa by approximately 4 log units (from ~11.4 to ~7.4) . This pKa shift has direct consequences for the protonation state at physiological pH and the ability of the amine to engage in hydrogen-bonding or ionic interactions with biological targets.

Physicochemical profiling Amine basicity pKa tuning Bioisostere design

Lipophilicity Enhancement: LogP Increase Through gem-Difluoro Substitution vs. Non-Fluorinated 5-Carboxylic Acid Analogue

The non-fluorinated 6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride exhibits a computed LogP of −1.71 and LogD (pH 7.4) of −1.71, reflecting substantial hydrophilicity due to the zwitterionic character of the amino acid [1]. In the gem-difluoro-3-azabicyclo[3.n.1]alkane series, fluorination increased LogP by 0.22 to 0.54 LogP units depending on scaffold composition, with the magnitude modulated by the presence of additional heteroatoms in the bicyclic core [2]. For heteroatom-free analogues, the LogP increase was more pronounced (ΔLogP up to 0.59 units). The 2,2-difluoro substitution on the 6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold is therefore expected to increase LogP by approximately 0.5–1.0 units relative to the non-fluorinated hydrochloride salt, shifting it from a highly hydrophilic (LogP < −1.5) to a moderately hydrophilic or near-neutral lipophilicity range, while still retaining the hydrochloride salt's beneficial crystallinity and handling properties .

Lipophilicity LogP Membrane permeability Bioisostere design

Scaffold Topology Differentiation: 6-Aza (Normorphan) vs. 8-Aza (Tropane) DAT Inhibitor Potency Comparison

In a direct comparative study, the 6-azabicyclo[3.2.1]octane (normorphan) scaffold was evaluated head-to-head against the 8-azabicyclo[3.2.1]octane (tropane) scaffold of cocaine for dopamine transporter (DAT) inhibition [1]. The normorphan-based analogue 8c (p-chloro-β-aryl-2-carbomethoxy-6-azabicyclo[3.2.1]octane) exhibited an IC₅₀ of 452 nM for DA reuptake inhibition, which is in the same range as cocaine itself (IC₅₀ = 459 nM) [1]. This demonstrates that the normorphan scaffold can achieve equipotent DAT engagement through a structurally distinct topology. The target compound, 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride, provides the normorphan core with the additional advantage of a bridgehead carboxylic acid handle (position 5) for further derivatisation—a substitution pattern not accessible from the tropane (8-aza) scaffold—and the 2,2-difluoro motif for pKa and LogP modulation . The normorphan scaffold has been explicitly recognised as a 'novel chemical scaffold in DAT inhibitor design, which may provide new insights into the 3D structure of the DAT' distinct from tropane-based ligands [1].

Dopamine transporter DAT inhibitor Normorphan scaffold Cocaine analogue

NAAA Inhibitory Potential: The Azabicyclo[3.2.1]octane Core as a Privileged Scaffold for Sub-Nanomolar Enzyme Inhibition vs. Alternative Heterocyclic Cores

The azabicyclo[3.2.1]octane scaffold has been validated as the structural core of a novel class of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors [1]. The lead compound ARN19689, featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core, inhibits human NAAA with an IC₅₀ of 0.042 μM (42 nM) through a non-covalent mechanism [1]. While the target compound (2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride) bears a different substitution pattern (bridgehead carboxylic acid vs. sulfonamide), it provides the identical rigid azabicyclo[3.2.1]octane core that has been validated for NAAA target engagement. In structure-activity relationship studies of this series, modifications to the azabicyclo[3.2.1]octane core region significantly impacted potency, underscoring the importance of the specific scaffold geometry [1]. The 2,2-difluoro substitution and the carboxylic acid handle offer distinct vectors for installing diversity elements (amides, esters, reversed amides) that can probe steric and electronic requirements of the NAAA active site differently from the reported sulfonamide series . This positions the target compound as a differentiated building block for NAAA inhibitor lead optimisation campaigns that require exploration of alternative chemotypes within the same validated core scaffold.

NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase Anti-inflammatory Pyrazole sulfonamide

Conformational Constraint Differentiation: Rigid Proline Analogue with Fluorine-Modulated Ring Puckering vs. Natural Proline and Non-Fluorinated Analogues

6-Azabicyclo[3.2.1]octane-5-carboxylic acid was explicitly designed as a 'novel rigid bicyclic proline analogue' providing conformational constraint beyond natural proline . The non-fluorinated scaffold restricts the ψ and φ dihedral angles of the amino acid backbone, limiting conformational flexibility and pre-organising the molecule for target binding . Introduction of fluorine atoms at the 2-position introduces additional conformational effects analogous to those documented for fluorinated prolines: gem-difluoro substitution alters ring puckering equilibria and can modulate the cis-trans amide bond ratio in Xaa-Pro peptide bonds [1]. In fluorinated proline systems, strategic fluorination has been shown to accelerate protein folding and increase thermal stability through puckering effects [1]. While direct cis-trans ratio data for the target compound are not available, the combination of the rigid bicyclic constraint (from the normorphan scaffold) with the electron-withdrawing and steric effects of the gem-difluoro group is expected to produce conformational properties distinct from both natural proline and the non-fluorinated 6-azabicyclo[3.2.1]octane-5-carboxylic acid, offering a unique profile for peptidomimetic design where backbone pre-organisation and amide bond geometry are critical for potency and selectivity [1].

Conformational analysis Peptidomimetic Proline analogue Ring puckering cis-trans isomerism

Optimal Research and Procurement Scenarios for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride Based on Quantitative Differentiation Evidence


Lead Optimisation Requiring Simultaneous pKa Depression and LogP Elevation Within a Single Bridged Bicyclic Amino Acid Scaffold

In medicinal chemistry campaigns where SAR reveals that a non-fluorinated 6-azabicyclo[3.2.1]octane-5-carboxylic acid lead (LogP ~−1.71, amine pKa ~11.4 for the parent scaffold) suffers from excessively high basicity and insufficient membrane permeability, the 2,2-difluoro analogue is the logical replacement building block. The gem-difluoro substitution has been experimentally demonstrated in related bicyclic amine series to lower amine pKa by 2–4 log units and increase LogP by 0.2–0.54 units [1]. This simultaneous dual-parameter tuning cannot be achieved by replacing the scaffold with a non-fluorinated tropane (8-aza) or azanorbornane (2-aza) isomer, because those scaffolds occupy different regions of the Craig (LogP–pKa) plot and lack the normorphan topology required for the established target-binding pharmacophore. Procurement of the 2,2-difluoro variant therefore enables the medicinal chemist to explore the low-pKa, moderate-LogP region of chemical space while preserving the validated scaffold geometry. [1][2]

Dopamine Transporter (DAT) Inhibitor Discovery Requiring a Non-Tropane Scaffold with a Functionalised Carboxylic Acid Entry Point

For DAT-targeted programmes seeking novel chemical matter distinct from cocaine-like tropane (8-azabicyclo[3.2.1]octane) scaffolds, the normorphan (6-azabicyclo[3.2.1]octane) core has been validated as an equipotent alternative scaffold (representative normorphan DAT IC₅₀ = 452 nM vs. cocaine IC₅₀ = 459 nM) [2]. The target compound uniquely provides this validated normorphan scaffold with a bridgehead 5-carboxylic acid handle—a functionalisation pattern not accessible from the 8-aza tropane isomer—enabling amide, ester, or reversed-amide diversification at a position that directly influences the three-dimensional presentation of pharmacophoric elements to the DAT binding site. The 2,2-difluoro substitution further allows the investigator to probe the electronic and steric requirements of the DAT binding pocket in a manner orthogonal to previously reported normorphan SAR series [2]. Research groups pursuing non-tropane DAT ligands with intellectual property freedom-to-operate should prioritise this building block.

NAAA Inhibitor Lead Diversification Using an Orthogonal Functionalisation Vector to the Established Sulfonamide Series

The azabicyclo[3.2.1]octane scaffold forms the core of clinically promising NAAA inhibitors such as ARN19689 (IC₅₀ = 42 nM, non-covalent mechanism) [3]. However, the published pyrazole sulfonamide series primarily varies substituents at the 6-position (sulfonamide) and the pyrazole ring, leaving the bridgehead region largely unexplored. The target compound offers a carboxylic acid at the 5-position (bridgehead), providing an orthogonal vector for installing diversity elements (amides, esters, heterocycles) that probe a complementary region of the NAAA active site relative to the 6-sulfonamide series. This is critical for programmes that have reached a patent or SAR plateau with the sulfonamide series and require a new substitution vector to expand chemical space. The 2,2-difluoro motif additionally provides favourable pKa and LogP modulation for oral bioavailability, consistent with the favourable drug-like profile reported for ARN19689 [3]. Procurement of this compound enables the synthesis of bridgehead-diversified NAAA inhibitors that are structurally distinct from—but scaffold-consistent with—the validated lead series.

Peptidomimetic Design Requiring a Conformationally Constrained Proline Surrogate with Fluorine-Modulated Backbone Geometry

In peptide and peptidomimetic drug discovery, replacing natural proline with a rigid bicyclic analogue can enhance target affinity by reducing the entropic penalty of binding . The 6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold provides such a rigid proline surrogate, and the 2,2-difluoro substitution adds a further dimension of conformational control documented in fluorinated proline literature: geminal fluorination alters ring puckering equilibria and can shift the cis-trans amide bond ratio [4]. This is particularly relevant when the bioactive conformation of the peptide requires a specific amide geometry (e.g., cis-amide bonds in proline-rich motifs recognised by SH3 domains or profilin). The hydrochloride salt form (CAS 1394040-76-6) ensures consistent protonation state and solubility for direct incorporation into solid-phase peptide synthesis or solution-phase fragment coupling. No single non-fluorinated bicyclic amino acid or mono-fluorinated proline derivative simultaneously provides (i) rigid bicyclic constraint, (ii) gem-difluoro electronic modulation, and (iii) a bridgehead carboxylic acid handle, making this compound the sole building block that satisfies all three design requirements simultaneously. [4]

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